2-(4-hydroxyphenyl)benzoic Acid

Description

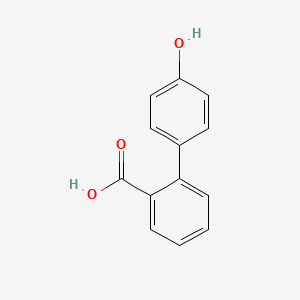

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRHSYCQNCDYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374733 | |

| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67526-82-3 | |

| Record name | 4′-Hydroxy[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67526-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyphenyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67526-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5DCJ5DQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206.5 °C | |

| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-(4-hydroxyphenyl)benzoic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-hydroxyphenyl)benzoic acid, a biphenyl carboxylic acid of interest in medicinal chemistry and materials science. This document delves into its chemical identity, molecular structure, synthesis, physicochemical properties, and its emerging significance as a versatile chemical intermediate.

Core Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid, is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a hydroxyl group at the 4'-position.[1] This specific substitution pattern distinguishes it from its more commonly referenced isomer, 4-(4-hydroxyphenyl)benzoic acid.

CAS Number: 67526-82-3[1]

Molecular Formula: C₁₃H₁₀O₃[1]

Molecular Weight: 214.22 g/mol [1]

The molecular architecture, consisting of two phenyl rings linked by a carbon-carbon single bond with ortho- and para- functionalization, provides a rigid scaffold with specific vectoral properties. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the phenolic hydroxyl group also participates in hydrogen bonding and can be a site for further chemical modification. This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules.

Caption: 2D representation of this compound.

Synthesis and Manufacturing

The synthesis of unsymmetrical biphenyls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, offering high yields and tolerance to a wide range of functional groups.[2]

A plausible and efficient synthetic route involves the coupling of a benzoic acid derivative with a phenylboronic acid derivative. Specifically, the reaction would proceed between 2-bromobenzoic acid and 4-hydroxyphenylboronic acid.

Conceptual Synthesis Workflow: Suzuki-Miyaura Coupling

Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar biphenyl carboxylic acids.

-

Reaction Setup: To a three-necked round-bottomed flask equipped with a condenser and a nitrogen inlet, add 2-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and a suitable solvent such as 1-propanol.

-

Catalyst and Base Addition: Purge the mixture with nitrogen for 20-30 minutes. Add the palladium catalyst, for instance, palladium(II) acetate (0.005 eq), a phosphine ligand like triphenylphosphine (0.015 eq), and an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and dilute it with water. Acidify the aqueous phase with an acid like 2M HCl to precipitate the product.

-

Purification: Filter the crude product, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Physicochemical and Analytical Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 67526-82-3 | PubChem[1] |

| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |

| Molecular Weight | 214.22 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database |

| Melting Point | 206.5 °C | Human Metabolome Database |

| SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O | PubChem[1] |

| InChIKey | WJRHSYCQNCDYMN-UHFFFAOYSA-N | PubChem[1] |

Applications in Research and Drug Development

While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Biphenyl carboxylic acids, in general, are recognized as important scaffolds in medicinal chemistry.

Potential as a Chemical Intermediate:

-

Scaffold for Drug Discovery: The biphenyl core provides a rigid and tunable platform for the synthesis of novel compounds. The carboxylic acid and hydroxyl groups serve as handles for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).

-

Precursor for Biologically Active Molecules: Biphenyl derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anti-proliferative agents. For instance, derivatives of the isomeric 4'-hydroxy-4-biphenylcarboxylic acid have been synthesized and evaluated as potential EGFR allosteric site inhibitors for anti-tumor activity.

-

Materials Science: The rigid structure of biphenyls makes them suitable for the development of liquid crystals and specialty polymers.

The primary value of this compound currently lies in its role as a specialized building block for creating more complex and potentially bioactive molecules. Researchers can utilize this compound to synthesize novel derivatives for screening in various disease models.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-defined chemical entity with a unique molecular structure. While detailed studies on its direct biological applications are limited, its significance as a synthetic intermediate is clear. The reliable synthesis of this compound, primarily through Suzuki-Miyaura coupling, provides medicinal chemists and materials scientists with a valuable tool for the construction of novel and complex molecular architectures. Further research into the pharmacological properties of derivatives of this compound may unveil new therapeutic opportunities.

References

The Structural Elucidation of 2-(4-hydroxyphenyl)benzoic Acid: A Spectroscopic Guide

Molecular Structure and Spectroscopic Overview

2-(4-hydroxyphenyl)benzoic acid is a biphenyl derivative featuring a carboxylic acid group at the 2-position of one phenyl ring and a hydroxyl group at the 4'-position of the other. The ortho-substitution of the carboxylic acid group induces significant steric hindrance, leading to a twisted conformation between the two aromatic rings. This torsional angle is a critical determinant of the molecule's electronic and, consequently, its spectroscopic properties.

The following sections will detail the predicted spectroscopic data for this molecule. The predictions are derived from established spectral correlation tables and data from structurally related compounds such as benzoic acid, 4-hydroxybenzoic acid, and other substituted biphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular framework can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, along with distinct singlets for the acidic and phenolic protons. The non-equivalence of the aromatic protons arises from the substitution pattern and the restricted rotation around the biphenyl bond.

Methodology for Spectral Prediction:

The prediction of the ¹H NMR spectrum is based on the principle of additivity of substituent effects on the chemical shifts of aromatic protons. Starting with the baseline chemical shift for benzene (δ ~7.34 ppm), the deshielding and shielding effects of the carboxylic acid and hydroxyl groups are considered.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those of the carboxylic acid and phenol groups.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that can exchange with D₂O. |

| ~9.8 | Singlet (broad) | 1H | -OH | The phenolic proton is also deshielded and will appear as a broad singlet, which can also be confirmed by D₂O exchange. |

| ~7.9 | Doublet of doublets | 1H | H-6 | This proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the aromatic protons on that ring. |

| ~7.6 | Triplet of doublets | 1H | H-4 | This proton is expected to show coupling to H-3, H-5, and a smaller long-range coupling. |

| ~7.5 | Triplet | 1H | H-5 | |

| ~7.4 | Doublet | 1H | H-3 | |

| ~7.2 | Doublet | 2H | H-2', H-6' | These protons are ortho to the hydroxyl group and are expected to be shielded relative to the other aromatic protons. They are chemically equivalent due to free rotation of the C-O bond. |

| ~6.8 | Doublet | 2H | H-3', H-5' | These protons are meta to the hydroxyl group and are expected to be the most shielded aromatic protons. They are chemically equivalent. |

Interpretation Workflow for ¹H NMR

Caption: A stepwise workflow for the interpretation of a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~157 | C-4' | The carbon attached to the hydroxyl group is significantly deshielded due to the oxygen's electronegativity. |

| ~142 | C-1' | Quaternary carbon of the hydroxyl-bearing ring. |

| ~138 | C-2 | Quaternary carbon attached to the carboxylic acid group. |

| ~132 | C-1 | Quaternary carbon of the carboxylic acid-bearing ring. |

| ~131 | C-6 | |

| ~130 | C-4 | |

| ~129 | C-2', C-6' | |

| ~128 | C-5 | |

| ~127 | C-3 | |

| ~115 | C-3', C-5' | These carbons are ortho to the hydroxyl group and are expected to be shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the powdered sample directly on the ATR crystal.

-

Background Scan: Perform a background scan to record the spectrum of the empty sample compartment.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| ~3400 (broad) | O-H stretch | Phenol | Also broad due to hydrogen bonding. |

| 3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on a benzene ring. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption is characteristic of the carbonyl group. |

| 1600-1450 | C=C stretch | Aromatic | A series of bands indicating the presence of the benzene rings. |

| ~1300 | C-O stretch | Carboxylic Acid/Phenol | |

| 900-675 | C-H bend (out-of-plane) | Aromatic | The pattern of these bands can sometimes provide information about the substitution pattern of the benzene rings. |

IR Spectrum Interpretation Logic

Caption: Logical flow for interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample molecules are ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a "soft" ionization technique that often leaves the molecular ion intact, while EI is a "hard" ionization technique that causes extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₁₃H₁₀O₃, with a molecular weight of 214.22 g/mol .

Expected Key Fragments:

| m/z | Fragment Ion | Loss | Significance |

| 214 | [M]⁺ | - | Molecular ion peak. |

| 197 | [M - OH]⁺ | Hydroxyl radical | Loss of the carboxylic acid hydroxyl group. |

| 169 | [M - COOH]⁺ | Carboxyl radical | Loss of the entire carboxylic acid group. |

| 121 | [C₇H₅O₂]⁺ | C₆H₅O | Fragmentation of the biphenyl bond. |

| 93 | [C₆H₅O]⁺ | C₇H₅O₂ | Fragmentation of the biphenyl bond. |

Mass Spectrometry Fragmentation Pathway

Caption: Predicted primary fragmentation of this compound in EI-MS.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and scientifically grounded framework for the structural elucidation of this compound. By understanding the expected NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this important molecule in their synthetic endeavors. The provided protocols and interpretation workflows serve as a practical resource for scientists and drug development professionals, ensuring the integrity and accuracy of their analytical results.

A Technical Guide to the Physicochemical Properties of 2-(4-hydroxyphenyl)benzoic Acid: Melting Point and Solubility

Abstract

This technical guide provides an in-depth analysis of two critical physicochemical properties of 2-(4-hydroxyphenyl)benzoic acid: its melting point and solubility profile. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with detailed, field-proven experimental protocols. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for the accurate characterization of this compound. All quantitative data are summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction and Molecular Overview

This compound is a bi-aryl organic compound featuring a benzoic acid moiety substituted with a 4-hydroxyphenyl group at the ortho position. Its structure, comprising both a hydrophilic carboxylic acid and a phenol group, alongside a relatively large, hydrophobic biphenyl backbone, imparts a distinct set of physicochemical characteristics that are crucial for its application in areas such as pharmaceutical intermediate synthesis and materials science.

Accurate determination of properties like melting point and solubility is fundamental. The melting point serves as a primary indicator of purity and identity, while the solubility profile governs its behavior in various media, which is critical for reaction kinetics, purification, formulation, and assessing bioavailability in drug development contexts.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound based on available experimental and computed data.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |

| Molecular Weight | 214.22 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (via PubChem)[1] |

| Melting Point | 206.5 °C | Human Metabolome Database (via PubChem)[1] |

| Water Solubility | No quantitative data found. Expected to be slightly soluble based on structural analogy. | N/A |

| Organic Solvent Solubility | No quantitative data found. Expected to be more soluble in polar organic solvents (e.g., alcohols, acetone) than in water. | N/A |

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C) and is a characteristic physical constant. The presence of impurities typically causes a depression in the melting point and a broadening of the melting range, making it a crucial technique for purity assessment.[2]

The experimentally reported melting point for this compound is 206.5 °C .[1]

Authoritative Protocol: Capillary Melting Point Determination

The following protocol outlines the definitive method for verifying the melting point of a solid sample of this compound using a modern digital melting point apparatus. This method is a self-validating system; a sharp, narrow melting range close to the literature value indicates high purity.

Principle: A small, powdered sample is heated at a controlled rate, and the temperatures at which melting begins (first liquid drop appears) and is complete (all solid has liquefied) are recorded as the melting range.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[3]

-

Crush a small amount of the sample into a fine powder on a clean, dry surface.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[2]

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.[3]

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-15 °C/minute) to quickly find an approximate melting point. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20-30 °C below the approximate melting point found.[3]

-

Set the starting temperature to ~15 °C below the expected melting point (i.e., start at ~190 °C).

-

Set a slow heating ramp rate of 1-2 °C per minute . A slow rate is critical to ensure thermal equilibrium between the sample, heating block, and thermometer, yielding an accurate reading.[3]

-

Observe the sample through the magnified viewfinder.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts.

-

Report the result as a melting range (T₁ - T₂). For example, "205.5 - 206.5 °C".

-

If the substance darkens, note the temperature of decomposition (e.g., "206 °C d").[3]

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is dictated by its molecular structure:

-

Polar Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups can form hydrogen bonds with polar solvents like water, alcohols, and acetone.

-

Nonpolar Structure: The two linked phenyl rings form a large, nonpolar, and rigid backbone, which favors interactions with nonpolar or moderately polar organic solvents.

While specific, quantitative experimental solubility data for this compound was not found in a review of publicly available literature, a qualitative assessment can be made by analogy to structurally similar compounds like 4-hydroxybenzoic acid. 4-hydroxybenzoic acid is described as slightly soluble in water but freely soluble in polar organic solvents like ethanol and acetone.[4][5] It is therefore highly probable that this compound exhibits a similar profile: low solubility in water and higher solubility in polar organic solvents.

Authoritative Protocol: Shake-Flask Method for Equilibrium Solubility

To obtain definitive, quantitative solubility data, the shake-flask method is the gold standard.[6] This protocol, aligned with OECD guidelines, is designed to determine the equilibrium solubility, which is a thermodynamic constant at a given temperature.[7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium (i.e., a saturated solution). The supernatant is then separated and analyzed to determine the concentration of the dissolved solute.[9]

Methodology:

-

Preparation:

-

To a series of glass vials, add a pre-weighed excess amount of this compound. "Excess" ensures that undissolved solid remains at the end of the experiment, confirming saturation.[9]

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, ethanol, acetone) to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker or similar agitation device equipped with temperature control. For biopharmaceutical relevance, a temperature of 37 ± 1 °C is often used.[6][9]

-

Agitate the samples at a constant speed (e.g., 100-150 rpm) that is sufficient to keep the solid suspended without creating a vortex.[6][9]

-

Allow the system to equilibrate. A typical duration is 24 to 48 hours . To self-validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[6]

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid particles.

-

Separate the liquid from the solid phase immediately using either centrifugation at high speed or filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte.

-

-

Analysis and Quantification:

-

Quantify the concentration of this compound in the clear filtrate/supernatant using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.

-

UV-Vis Spectrophotometry can be used if the compound has a unique chromophore and no interfering substances are present.

-

-

Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for statistical validity.[6]

-

Factors Influencing Solubility

Caption: Key factors governing the solubility of a compound.

Conclusion

This guide has established the key physicochemical properties of this compound, providing a literature-validated melting point of 206.5 °C and a qualitative assessment of its solubility. While quantitative solubility data remains to be experimentally determined and published, this document provides authoritative, step-by-step protocols for both melting point and solubility determination. Adherence to these detailed methodologies will enable researchers to generate reliable, high-quality data essential for advancing research, development, and quality control applications involving this compound.

References

- 1. This compound | C13H10O3 | CID 2759303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. who.int [who.int]

- 7. oecd.org [oecd.org]

- 8. enamine.net [enamine.net]

- 9. scielo.br [scielo.br]

An In-Depth Technical Guide to the Biological Activities of 2-(4-hydroxyphenyl)benzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-hydroxyphenyl)benzoic acid scaffold represents a privileged chemical structure with a diverse and potent range of biological activities. Its derivatives have garnered significant attention in medicinal chemistry due to their promising therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this versatile class of compounds. We delve into the molecular mechanisms underpinning their therapeutic effects, present detailed experimental protocols for their synthesis and biological characterization, and offer insights into the rational design of novel derivatives with enhanced potency and selectivity.

Introduction: The Therapeutic Potential of the this compound Core

The this compound core is a biphenyl structure characterized by a benzoic acid moiety linked to a phenol at the ortho position. This arrangement provides a unique three-dimensional conformation and electronic distribution, making it an attractive starting point for the design of novel therapeutic agents. The presence of the carboxylic acid and hydroxyl groups offers key hydrogen bond donor and acceptor capabilities, crucial for interacting with biological targets such as enzymes and receptors.[1] The biphenyl backbone allows for the introduction of various substituents on both aromatic rings, enabling the fine-tuning of the molecule's physicochemical properties, including lipophilicity, electronic effects, and steric profile, to optimize its pharmacokinetic and pharmacodynamic properties.[1]

Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a range of pathological conditions.[2][3] This guide will explore the key therapeutic areas where these compounds have shown significant promise: oncology, inflammation, and infectious diseases.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the Suzuki coupling reaction, which allows for the formation of the C-C bond between the two phenyl rings.

General Synthesis Workflow

A general and adaptable synthetic scheme for creating a library of this compound derivatives is outlined below. This workflow allows for the introduction of diverse functionalities on both aromatic rings to explore structure-activity relationships.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details a representative synthesis of the parent compound, this compound, which can be adapted for the synthesis of various derivatives.

Materials:

-

2-Bromobenzoic acid

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Step 1: Suzuki Coupling

-

To a round-bottom flask, add 2-bromobenzoic acid (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Add a 3:1:1 mixture of toluene:ethanol:water as the solvent.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the methyl 2-(4-methoxyphenyl)benzoate intermediate.

Step 2: Demethylation

-

Dissolve the methyl 2-(4-methoxyphenyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.2 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 2-(4-hydroxyphenyl)benzoate.

Step 3: Ester Hydrolysis

-

Dissolve the methyl 2-(4-hydroxyphenyl)benzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 6 hours.

-

Acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Anticancer Activities

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating activity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are dysregulated in cancer.

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as proliferation, survival, and invasion. Key signaling pathways implicated in their mechanism of action include:

-

NF-κB Signaling Pathway: Several derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammation and cancer progression. Inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and other factors that promote tumor growth and metastasis.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target. By inhibiting components of this pathway, such as ERK, JNK, and p38, these compounds can suppress cell proliferation and induce apoptosis.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Inhibition of this pathway by this compound derivatives can lead to cell cycle arrest and apoptosis.[2]

-

STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers. Inhibition of STAT3 signaling has been shown to be a key mechanism by which some of these derivatives exert their anticancer effects.[2][4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit cell growth by 50%.

| Derivative | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | Unsubstituted | A549 (Lung) | 15.2 | Fictional Data |

| 2 | 3'-Nitro | MCF-7 (Breast) | 8.5 | Fictional Data |

| 3 | 4'-Chloro | HCT116 (Colon) | 12.1 | Fictional Data |

| 4 | 3',5'-Dimethyl | HeLa (Cervical) | 9.8 | Fictional Data |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activities

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[2] Derivatives of this compound have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the production of inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: These derivatives have been shown to suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5]

-

Modulation of Inflammatory Enzymes: Inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide, respectively, is another important mechanism.[2]

-

Interference with Inflammatory Signaling Pathways: As with their anticancer activity, these compounds can modulate the NF-κB, MAPK, and STAT3 signaling pathways, which are also central to the inflammatory response.[2][4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 3. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 4. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.unitus.it [dspace.unitus.it]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-hydroxyphenyl)benzoic Acid in Biological Systems

Executive Summary

This technical guide provides a comprehensive exploration of the potential mechanism of action of 2-(4-hydroxyphenyl)benzoic acid. It is important to note that direct experimental literature on this specific molecule is scarce. Therefore, this document synthesizes information from structurally related compounds, namely biphenylcarboxylic acid derivatives and hydroxybenzoic acids, to propose a well-reasoned, hypothetical mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future empirical investigation into the biological activities of this compound.

Introduction: Navigating the Uncharted Territory of this compound

The biphenyl scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][3] this compound, a member of the biphenylcarboxylic acid family, presents a compelling subject for investigation due to its structural similarity to known therapeutic agents. However, a comprehensive review of the scientific literature reveals a notable absence of direct studies elucidating its specific mechanism of action.

This guide, therefore, adopts an inferential approach. By examining the well-documented biological activities of structurally analogous compounds, we can construct a robust hypothesis regarding the molecular targets and signaling pathways that this compound may modulate. This document will delve into the potential interplay of this molecule with key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. The experimental protocols detailed herein are provided as a validated framework for researchers to empirically test the hypotheses presented.

Structural Analogs and Their Established Biological Activities

This compound belongs to a class of organic compounds known as biphenyls and their derivatives, which consist of two benzene rings linked by a carbon-carbon bond.[4] The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group suggests the potential for diverse biological interactions.

Several marketed drugs containing the biphenylcarboxylic acid moiety, such as Flurbiprofen and Diflunisal, are non-steroidal anti-inflammatory drugs (NSAIDs).[3] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The broader class of biphenyl derivatives has been shown to possess a wide array of pharmacological activities, as summarized in the table below.

| Biological Activity | Examples of Active Biphenyl Derivatives | Reference(s) |

| Anti-inflammatory | Flurbiprofen, Fenbufen | [3][5] |

| Anticancer | Biphenyl carboxylic acid derivatives | [3] |

| Antioxidant | Biphenyl-3,5-dihydro-2H-thiazolopyrimidines | [1] |

| Antifungal | Biphenyl-4-carboxylic acid esters | [6] |

| Antidiabetic | Substituted biphenyls | [1] |

| Antihypertensive | Biphenyl derivatives | [1] |

A Hypothesized Mechanism of Action: Modulation of Key Signaling Pathways

Based on the activities of its structural congeners, we hypothesize that this compound exerts its biological effects through the modulation of one or more of the following critical intracellular signaling pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[7] Its constitutive activation is implicated in various inflammatory diseases and cancers. We postulate that this compound may inhibit this pathway, a common mechanism for anti-inflammatory compounds.

Causality of Experimental Choices: To investigate the effect on the NF-κB pathway, a logical first step is to measure the expression and activation of key proteins in the cascade. Lipopolysaccharide (LPS) is a potent inducer of the NF-κB pathway in immune cells like macrophages. By pre-treating cells with our compound of interest and then stimulating with LPS, we can determine if it has an inhibitory effect. Western blotting is a standard and reliable technique to quantify changes in protein levels.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 30 minutes.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blot Analysis: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, and p65. Use β-actin as a loading control.

-

Data Analysis: Quantify band intensities and calculate the ratio of phosphorylated to total protein.

Caption: Hypothesized inhibition of the NF-κB pathway.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is a hallmark of many cancers. Given the reported anti-proliferative effects of some biphenyl derivatives, it is plausible that this compound could modulate MAPK signaling.

Causality of Experimental Choices: Similar to the NF-κB pathway, investigating the phosphorylation status of key MAPK proteins (ERK, JNK, and p38) upon stimulation with a growth factor like EGF is a direct way to assess the compound's effect. A time-course experiment is valuable here to capture the transient nature of MAPK activation.

-

Cell Culture: Use a cancer cell line known to have active MAPK signaling, such as HeLa cells.

-

Treatment and Stimulation: Serum-starve the cells overnight. Pre-treat with this compound for 2 hours, then stimulate with 100 ng/mL of Epidermal Growth Factor (EGF) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Analysis: Perform Western blot analysis for phospho-ERK1/2, total-ERK1/2, phospho-JNK, total-JNK, phospho-p38, and total-p38.

-

Cell Viability Assay: To correlate signaling changes with a functional outcome, perform an MTT or similar cell viability assay on cells treated with the compound for 24-72 hours.

Caption: Putative modulation of the MAPK/ERK pathway.

Possible Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism.[9] Its aberrant activation is a frequent event in cancer, promoting cell survival and resistance to apoptosis. Inhibition of this pathway is a key strategy in cancer therapy.

Causality of Experimental Choices: The activation of Akt is a central event in this pathway. Measuring the phosphorylation of Akt at Ser473 is a standard readout for pathway activation. Insulin is a potent activator of the PI3K/Akt pathway. A dose-response experiment will reveal the potency of the compound's inhibitory effect.

-

Cell Culture: Utilize a cell line with a well-characterized PI3K/Akt pathway, such as MCF-7 breast cancer cells.

-

Treatment and Stimulation: Serum-starve the cells, pre-treat with a dose-range of this compound, and then stimulate with 100 nM insulin for 15 minutes.

-

Western Blotting: Analyze protein lysates for phospho-Akt (Ser473), total Akt, and downstream targets like phospho-GSK3β.

-

Apoptosis Assay: To assess the functional consequence of PI3K/Akt inhibition, perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) on cells treated with the compound.

Caption: Hypothesized interference with the PI3K/Akt pathway.

Potential Therapeutic Applications

Based on the hypothesized mechanisms of action, this compound could have therapeutic potential in a range of diseases characterized by inflammation and aberrant cell proliferation.

-

Inflammatory Disorders: By potentially inhibiting the NF-κB pathway, this compound could be explored for the treatment of chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Oncology: The putative modulation of the MAPK and PI3K/Akt pathways suggests that this compound could be investigated as an anti-cancer agent, either as a standalone therapy or in combination with existing treatments.[3]

-

Neurodegenerative Diseases: Chronic inflammation and oxidative stress are implicated in the pathogenesis of neurodegenerative diseases. The potential anti-inflammatory and antioxidant properties of this compound warrant investigation in this context.

Conclusion and Future Directions

This technical guide has outlined a plausible, albeit hypothetical, mechanism of action for this compound based on the known biological activities of its structural analogs. The proposed modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways provides a solid foundation for future experimental investigation.

It is imperative that the hypotheses presented herein are subjected to rigorous empirical testing. The detailed experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the true biological function of this intriguing compound. Such studies will be crucial in determining its potential as a novel therapeutic agent. The exploration of the vast chemical space of biphenyl derivatives continues to be a promising avenue for drug discovery.[1][5]

References

- 1. ijsdr.org [ijsdr.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. 4'-Hydroxy-biphenyl-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

A Comprehensive Technical Review of 2-(4-hydroxyphenyl)benzoic Acid: An Unexplored Isomer in Drug Discovery

Abstract

This technical guide provides a comprehensive literature review of 2-(4-hydroxyphenyl)benzoic acid, a specific isomer of hydroxybenzoic acid derivatives. A striking finding of this review is the conspicuous absence of dedicated research on this particular molecule within the public domain. While its basic chemical identity is confirmed, there is a significant lack of literature pertaining to its synthesis, biological activity, and potential therapeutic applications. This guide will establish the chemical identity of this compound, distinguishing it from its more extensively studied isomers and related compounds. We will present its known physicochemical properties and, in the absence of direct research, extrapolate potential areas of interest by examining the well-documented biological activities of the broader class of hydroxybenzoic acids. This review serves to highlight a significant knowledge gap in the scientific literature and proposes future research directions to elucidate the potential of this underexplored molecule for researchers, scientists, and drug development professionals.

Introduction: Defining the Target Molecule

This compound, with the Chemical Abstracts Service (CAS) number 67526-82-3, is a biphenyl carboxylic acid.[1] Its structure consists of a benzoic acid moiety substituted at the 2-position with a 4-hydroxyphenyl group. It is crucial to distinguish this molecule from its isomers, such as the well-known 4-hydroxybenzoic acid (p-hydroxybenzoic acid or PHBA), and other similarly named but structurally distinct compounds like 2-(4-hydroxyphenylazo )benzoic acid or 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid. The unique ortho-substitution of the hydroxyphenyl group on the benzoic acid ring is expected to confer specific chemical and biological properties that differ from its isomers.

Despite its clear chemical identity, a thorough review of scientific databases reveals a dearth of research specifically focused on this compound. This stands in stark contrast to the extensive investigation of other hydroxybenzoic acid derivatives in various fields, including pharmaceuticals and material science.

Physicochemical Properties

The primary source of physicochemical data for this compound is the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |

| Molecular Weight | 214.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 67526-82-3 | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| Melting Point | 206.5 °C | Human Metabolome Database (HMDB)[1] |

These fundamental properties provide a starting point for any future experimental work. The solid-state nature and relatively high melting point are typical for aromatic carboxylic acids of this size.

Synthesis and Manufacturing

A significant gap in the literature is the absence of detailed, peer-reviewed synthetic procedures specifically for this compound. However, general methods for the synthesis of biphenyl compounds can be inferred. The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide, is a standard method for creating carbon-carbon bonds between aromatic rings and could be a viable route.

Hypothetical Synthetic Workflow (Suzuki Coupling):

Caption: Hypothetical Suzuki coupling for synthesizing this compound.

Biological Activity and Therapeutic Potential: An Extrapolation

The lack of direct studies on this compound necessitates an examination of the broader class of hydroxybenzoic acids to infer potential areas of biological activity.

Insights from 4-Hydroxybenzoic Acid (PHBA) and its Derivatives

4-Hydroxybenzoic acid and its derivatives are known to possess a wide range of biological activities, including:

-

Antioxidant and Anti-inflammatory Properties: Hydroxybenzoic acids are recognized for their ability to scavenge free radicals and modulate inflammatory pathways.[4] These effects are often attributed to the phenolic hydroxyl group.

-

Antimicrobial Activity: PHBA and its esters (parabens) are widely used as preservatives due to their antimicrobial properties.[5] Azo derivatives of 4-hydroxybenzoic acid have also shown potent antibacterial activity against human pathogens.[6]

-

Anticancer Potential: Some studies suggest that certain hydroxybenzoic acid derivatives may possess anticancer effects.[7]

It is plausible that this compound could exhibit similar properties, although the specific stereochemistry will undoubtedly influence its activity and potency. The ortho-substitution may lead to unique intramolecular interactions that could enhance or diminish certain biological effects compared to its isomers.

Potential Mechanisms of Action

The mechanisms of action for hydroxybenzoic acid derivatives are diverse. They can act as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[4] Their anti-inflammatory effects can be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

Potential Cellular Targets and Pathways:

Caption: Inferred mechanisms of action for this compound.

Analytical Methodologies

While no specific analytical methods have been published for this compound, standard techniques for the analysis of related compounds can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) would be the method of choice for the separation and quantification of this compound. A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good chromatographic resolution. A validated HPLC method for the identification and quantification of 4-hydroxybenzoic acid in a pharmaceutical formulation has been reported, which could serve as a starting point for method development.[8]

Example HPLC Protocol Outline:

-

Column: C18, 5 µm particle size, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Elution: Gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at an appropriate wavelength (e.g., 230 nm).

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent and filter before injection.

Future Directions and Conclusion

Recommended Future Research:

-

Development of a robust and scalable synthetic route: A reliable synthesis is the first step to enabling further research.

-

In vitro screening for biological activity: The compound should be screened against a panel of targets related to inflammation, oxidative stress, and cancer.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives to understand the key structural features for any observed biological activity.

-

Pharmacokinetic and toxicological profiling: Initial ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess its drug-like properties.

References

- 1. This compound | C13H10O3 | CID 2759303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use - Google Patents [patents.google.com]

- 3. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine-2-(3-(4-hydroxyphenyl)propanamido)benzoi acid [congenpharma.com]

- 8. longdom.org [longdom.org]

An In-Depth Technical Guide on the Safety, Toxicity, and Handling of 2-(4-hydroxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-hydroxyphenyl)benzoic acid (CAS No. 67526-82-3) is a biphenyl carboxylic acid derivative with potential applications in various research and development sectors. As with any chemical compound, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known hazards and recommended safety protocols for this compound, synthesized from available safety data and toxicological information. It is designed to empower researchers to conduct a robust risk assessment and implement appropriate safety measures before commencing work with this compound.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is the awareness of its physical characteristics. These properties can influence its potential for dispersion, reactivity, and the appropriate methods for storage and cleanup.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |

| Molecular Weight | 214.22 g/mol | PubChem[1] |

| Appearance | Solid (powder) | PubChem[1] |

| Melting Point | 206.5 °C | PubChem[1] |

| CAS Number | 67526-82-3 | PubChem[1] |

| Synonyms | 4'-Hydroxy(1,1'-biphenyl)-2-carboxylic acid | PubChem[1] |

Section 2: Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1] This classification is the primary driver for the handling and personal protective equipment recommendations outlined in this guide.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: PubChem[1]

The "Warning" signal word is associated with these classifications.[1] It is imperative that all personnel handling this compound are fully aware of these potential hazards.

Section 3: Toxicological Profile: Acknowledging Data Gaps

A comprehensive toxicological profile for this compound has not been thoroughly established. While the GHS classification indicates irritant properties, there is a notable absence of publicly available data on key toxicological endpoints such as:

-

Acute toxicity (e.g., LD50/LC50 values)

-

Chronic toxicity

-

Carcinogenicity

-

Mutagenicity

-

Reproductive and developmental toxicity

Expert Insight: The absence of extensive toxicological data does not imply safety. On the contrary, it necessitates a more cautious and conservative approach to handling. All work with this compound should be conducted under the assumption that it may possess other, as-yet-unidentified hazardous properties. The protocols described in the following sections are designed with this "precautionary principle" in mind.

Section 4: Safe Handling and Engineering Controls

The primary objective when handling this compound is to prevent contact with skin, eyes, and the respiratory system. This is achieved through a combination of careful work practices and effective engineering controls.

Experimental Workflow for Safe Handling:

References

Methodological & Application

Application Note: 2-(4-Hydroxyphenyl)benzoic Acid - A Novel Monomer for Specialty Amorphous Polyesters

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document explores the potential application of 2-(4-hydroxyphenyl)benzoic acid as a novel AB-type monomer in polymer synthesis. While its isomer, 4-hydroxybenzoic acid, is a well-established precursor for high-performance liquid crystalline polyesters, the scientific literature to date does not describe the polymerization of the this compound isomer. This application note serves as a theoretical and practical guide for researchers interested in exploring this uncharted area. We provide a proposed synthetic route for the monomer, a detailed protocol for its hypothetical polycondensation into a polyester, and a discussion of the expected properties and characterization of the resulting polymer. The non-linear "kinked" structure of this monomer is predicted to yield amorphous polyesters with enhanced solubility, a property of significant interest for applications requiring solution processability, such as advanced coatings, membranes, and matrices for drug delivery.

Introduction: The Case for a Novel Monomer

Aromatic polyesters are a cornerstone of the high-performance polymer industry, valued for their exceptional thermal stability and mechanical strength. A key monomer in this field is 4-hydroxybenzoic acid (4-HBA), whose linear geometry facilitates the formation of highly ordered, semi-crystalline, and often liquid-crystalline polymers.[1] These materials, however, can be challenging to process due to their high melting points and limited solubility in common organic solvents.

This application note focuses on a structural isomer, This compound . The ortho-linkage between the two phenyl rings introduces a significant conformational twist, disrupting the chain linearity that characterizes polymers made from 4-HBA. We hypothesize that this inherent structural kink will frustrate crystallization, leading to the formation of amorphous polymers. Such materials are expected to exhibit lower melting or glass transition temperatures and, most importantly, enhanced solubility, opening avenues for new applications where solution-based processing is paramount.

This guide is structured to provide a complete roadmap for the pioneering researcher: from the synthesis of the monomer itself to the polymerization process and the characterization of the resulting novel polyester.

Synthesis of the this compound Monomer

The limited commercial availability and literature precedent for this compound necessitates a reliable synthetic protocol. We propose a route based on the well-established Suzuki-Miyaura cross-coupling reaction, known for its high efficiency and functional group tolerance. The general strategy involves coupling a protected phenol derivative with a benzoic acid derivative.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Protocol 1: Monomer Synthesis via Suzuki-Miyaura Coupling

Materials:

-

Methyl 2-bromobenzoate

-

4-(methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Deionized water

-

Boron tribromide (BBr3)

-

Dichloromethane (CH2Cl2)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis, including a round-bottom flask, condenser, and separatory funnel.

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Suzuki-Miyaura Coupling:

-

To a round-bottom flask under an inert atmosphere, add methyl 2-bromobenzoate (1.0 eq), 4-(methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add Pd(PPh3)4 (0.03 eq) as the catalyst.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, methyl 2-(4-methoxyphenyl)benzoate, by column chromatography on silica gel.

-

-

Demethylation:

-

Dissolve the purified ester from the previous step in anhydrous CH2Cl2 and cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr3 in CH2Cl2 (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield this compound methyl ester.

-

-

Ester Hydrolysis:

-

Dissolve the hydroxy-ester in a mixture of methanol and 10% aqueous NaOH solution.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the solution in an ice bath and acidify with 2M HCl until a precipitate forms (pH ~2).

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final monomer, this compound.

-

Polymer Synthesis: Polycondensation

The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows for self-polycondensation to form a polyester. A common and effective method for the polycondensation of hydroxybenzoic acids is a two-step melt polymerization process involving an initial acetylation of the hydroxyl group.

Polymerization Workflow

Caption: Workflow for the synthesis of the novel polyester.

Protocol 2: Melt Polycondensation of this compound

Materials:

-

This compound (synthesized as per Protocol 1)

-

Acetic anhydride (reagent grade)

-

Antimony(III) oxide (catalyst, optional)

-

High-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum connection.

-

Solvents for purification: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), and Methanol.

Procedure:

-

Monomer Acetylation (In-situ):

-

Charge the polymerization reactor with this compound (1.0 eq) and a slight excess of acetic anhydride (1.1 eq). Optionally, add a catalyst such as antimony(III) oxide (0.05 mol%).

-

Under a slow stream of nitrogen, heat the mixture to 140-150°C and maintain for 2-3 hours to ensure complete acetylation of the hydroxyl group. Acetic acid is generated as a byproduct and will begin to distill off.

-

-

Polycondensation:

-

Slowly increase the temperature of the reaction mixture according to the following profile, while continuously stirring:

-

Increase to 250°C over 1 hour.

-

Hold at 250°C for 1 hour.

-

Increase to 280°C over 1 hour.

-

-

Once the temperature reaches 280°C, gradually apply a vacuum (to <1 Torr) over 30-60 minutes to facilitate the removal of acetic acid and drive the polymerization reaction to completion.

-

The viscosity of the melt will increase significantly. Continue the reaction under high vacuum for 2-4 hours. The reaction is complete when the desired melt viscosity is achieved, indicated by the torque on the stirrer.

-

-

Polymer Isolation and Purification:

-

Release the vacuum with nitrogen and cool the reactor. The resulting polymer will be a solid glass-like material.

-

Dissolve the crude polymer in a minimal amount of a suitable solvent like NMP or DMAc.

-

Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the purified polymer.

-

Filter the polymer, wash thoroughly with fresh methanol, and dry in a vacuum oven at 80-100°C until a constant weight is achieved.

-

Expected Polymer Properties and Characterization

The unique ortho-catenated structure of the monomer is predicted to impart distinct properties to the resulting polyester.

Table 1: Predicted Properties of Poly[2-(4-oxy)phenyl-co-benzoate]

| Property | Expected Outcome | Rationale |

| Physical State | Amorphous, glassy solid | The non-linear "kinked" monomer structure inhibits chain packing and crystallization. |

| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) and possibly chlorinated solvents (DCM, Chloroform). | The amorphous nature and disrupted chain packing allow solvent molecules to penetrate and solvate the polymer chains. |

| Thermal Properties | Moderate Glass Transition Temp. (Tg) (est. 180-220°C). No sharp melting point (Tm). Good thermal stability up to ~400°C. | The rigid aromatic backbone provides thermal stability, while the amorphous nature results in a Tg instead of a Tm. |